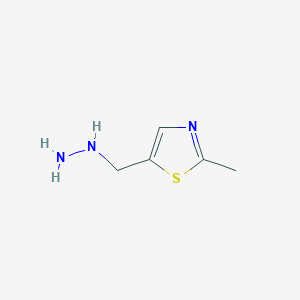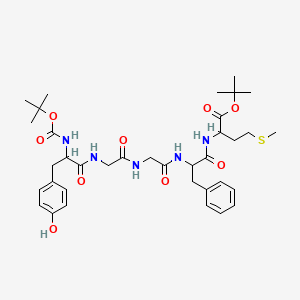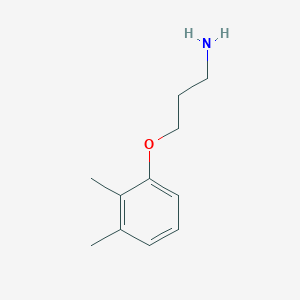
3-(2,3-Dimethylphenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminopropoxy)-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group and two methyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene can be synthesized through a multi-step process. One common method involves the alkylation of 2,3-dimethylphenol with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Step 1: 2,3-Dimethylphenol is treated with a base such as sodium hydroxide to form the phenoxide ion.
Step 2: The phenoxide ion reacts with 3-chloropropylamine to form 1-(3-Aminopropoxy)-2,3-dimethylbenzene.
Industrial Production Methods: Industrial production of 1-(3-Aminopropoxy)-2,3-dimethylbenzene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopropoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopropoxy)-2,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminopropoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also participate in various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Aminopropoxy)-4-methylbenzene: Similar structure but with a single methyl group.
1-(3-Aminopropoxy)-2,4-dimethylbenzene: Similar structure with methyl groups at different positions.
1-(3-Aminopropoxy)-2,3,4-trimethylbenzene: Similar structure with an additional methyl group.
Uniqueness: 1-(3-Aminopropoxy)-2,3-dimethylbenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6H,4,7-8,12H2,1-2H3 |
InChI-Schlüssel |
AAIIDHUSMCSYGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)
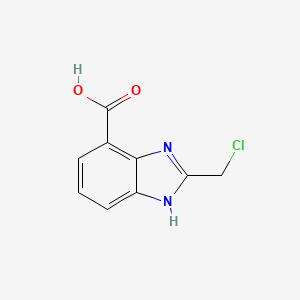

![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)
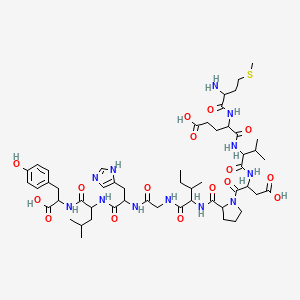
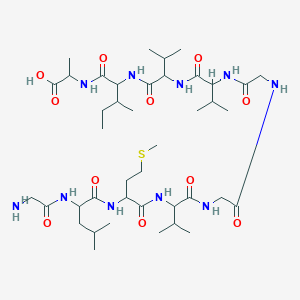

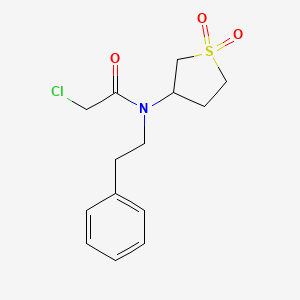

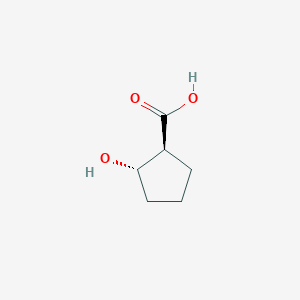
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
